Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate
Overview
Description
Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Activity :
- Ethyl esters and amides derived from Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate showed promising antitubercular activities (Ukrainets et al., 2008).
- Similar findings were reported in other studies focusing on the synthesis of hetarylamides from this compound and their antitubercular activities (Ukrainets et al., 2007).
Diuretic Activity :
- Compounds synthesized from this compound displayed significant diuretic effects, suggesting their potential use in treating conditions requiring diuresis (Ukrainets et al., 2013).
Antibacterial Properties :
- A series of substituted carboxylic acids derived from this compound demonstrated effective antibacterial activities against both gram-positive and gram-negative bacteria (Ishikawa et al., 1990).
- Optically active derivatives also showed potent antibacterial effects, especially against gram-positive bacteria (Tsuji et al., 1995).
Potential in Asthma Treatment :
- Pyrrolo[3,2,1-ij]quinoline derivatives, which can be synthesized from this compound, exhibited in vitro and in vivo activities against mediators like histamine, platelet activating factor, and leukotrienes, which are important in asthma. One compound, in particular, showed oral efficacy in guinea pig models against bronchospasm (Paris et al., 1995).
Synthesis of Novel Spiro Compounds :
- The compound has been used in the synthesis of novel spiro[4H-pyran-3,3′-oxindoles], demonstrating its utility in creating complex heterocyclic structures (Zafari et al., 2020).
Mechanism of Action
Target of Action
The primary targets of Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate are the blood coagulation factors Xa and XIa . These factors play a crucial role in the blood coagulation cascade, a complex process that prevents excessive bleeding when a blood vessel is injured .
Mode of Action
This compound acts as a dual inhibitor of coagulation factors Xa and XIa .
Biochemical Pathways
The compound’s action affects the blood coagulation cascade, a biochemical pathway that leads to the formation of a clot. By inhibiting factors Xa and XIa, the compound disrupts this pathway, reducing the risk of thrombosis .
Result of Action
The inhibition of coagulation factors Xa and XIa by this compound can suppress thrombosis, potentially reducing the risk of cardiovascular diseases caused by blood coagulation system disorders .
Properties
IUPAC Name |
ethyl 1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14(16)12-9-15-8-4-6-10-5-3-7-11(12)13(10)15/h3,5,7,9H,2,4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYWUGSDJVIVBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CCCC3=C2C1=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609513 | |
Record name | Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124730-53-6 | |
Record name | Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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